Cas no 310-93-0 (8-Oxa-2-azaspiro[4.5]decane)
![8-Oxa-2-azaspiro[4.5]decane structure](https://www.kuujia.com/scimg/cas/310-93-0x500.png)
8-Oxa-2-azaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
-
- 8-Oxa-2-azaspiro[4.5]decane
- 8-Oxa-2-azaspiro[4.5]decane (8CI,9CI)
- SCHEMBL2530962
- DTXSID40649311
- 310-93-0
- FT-0710314
- AKOS005171959
- BB 0260276
- JVBOTGLQUHBBCV-UHFFFAOYSA-N
- BS-13316
- CS-0000790
- MFCD12028170
- J-519469
- EN300-96084
- F2148-0041
- SY042014
- Z979421342
- 8-Oxa-2-aza-spiro[4.5]decane
- PB26759
- ALBB-009279
- STK505798
- DB-023378
-
- MDL: MFCD12028170
- Inchi: 1S/C8H15NO/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2
- InChI Key: JVBOTGLQUHBBCV-UHFFFAOYSA-N
- SMILES: O1CCC2(CC1)CNCC2
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Boiling Point: 229.3±33.0℃ at 760 mmHg
8-Oxa-2-azaspiro[4.5]decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O991175-1g |
8-Oxa-2-azaspiro[4.5]decane |
310-93-0 | 1g |
$230.00 | 2023-05-17 | ||
TRC | O991175-5g |
8-Oxa-2-azaspiro[4.5]decane |
310-93-0 | 5g |
$ 65.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O78950-100mg |
8-Oxa-2-azaspiro[4.5]decane |
310-93-0 | 95% | 100mg |
¥166.0 | 2024-07-19 | |
TRC | O991175-100mg |
8-Oxa-2-azaspiro[4.5]decane |
310-93-0 | 100mg |
$87.00 | 2023-05-17 | ||
TRC | O991175-500mg |
8-Oxa-2-azaspiro[4.5]decane |
310-93-0 | 500mg |
$138.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03327-50G |
8-oxa-2-azaspiro[4.5]decane |
310-93-0 | 95% | 50g |
¥ 9,233.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03327-100G |
8-oxa-2-azaspiro[4.5]decane |
310-93-0 | 95% | 100g |
¥ 16,196.00 | 2023-04-13 | |
Chemenu | CM107744-10g |
8-Oxa-2-aza-spiro[4.5]decane |
310-93-0 | 97% | 10g |
$440 | 2021-08-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03327-1G |
8-oxa-2-azaspiro[4.5]decane |
310-93-0 | 95% | 1g |
¥ 574.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03327-5G |
8-oxa-2-azaspiro[4.5]decane |
310-93-0 | 95% | 5g |
¥ 1,729.00 | 2023-04-13 |
8-Oxa-2-azaspiro[4.5]decane Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on 8-Oxa-2-azaspiro[4.5]decane
Professional Introduction to Compound with CAS No. 310-93-0 and Product Name: 8-Oxa-2-azaspiro[4.5]decane
The compound with the CAS number 310-93-0 and the product name 8-Oxa-2-azaspiro[4.5]decane represents a significant advancement in the field of medicinal chemistry and pharmacology. This spirocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The spirocyclic framework, characterized by a nitrogen atom embedded within a fused ring system, offers a versatile scaffold for drug design, enabling interactions with biological targets in novel ways.
In recent years, the exploration of spirocyclic compounds has been intensified, particularly in the development of central nervous system (CNS) therapeutics. The 8-Oxa-2-azaspiro[4.5]decane moiety exhibits structural similarity to known pharmacophores that modulate neurotransmitter receptors, making it a valuable candidate for further investigation. Its ability to cross the blood-brain barrier and interact with key enzymes and receptors has positioned it as a potential lead for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
One of the most compelling aspects of 8-Oxa-2-azaspiro[4.5]decane is its synthetic accessibility. The spirocyclic structure can be synthesized through well-established organic reactions, including cyclocondensation and ring-closure metathesis, which allows for rapid modification and derivatization. This flexibility is crucial for optimizing pharmacokinetic properties and enhancing therapeutic efficacy. Recent studies have demonstrated that derivatives of this compound can exhibit potent inhibitory effects on enzymes like acetylcholinesterase, a key target in the management of cognitive decline.
The biological activity of 8-Oxa-2-azaspiro[4.5]decane has been extensively studied in preclinical models. Research indicates that this compound can modulate the activity of serotonin receptors, which are implicated in mood regulation and anxiety disorders. The spirocyclic core interacts with these receptors in a manner that suggests potential therapeutic benefits for conditions such as depression and generalized anxiety disorder. Furthermore, its interaction with sigma receptors has been explored, revealing possible applications in pain management and neuroprotection.
Advances in computational chemistry have further accelerated the development of 8-Oxa-2-azaspiro[4.5]decane derivatives. Molecular modeling techniques have been employed to predict binding affinities and optimize drug-like properties, such as solubility and metabolic stability. These computational approaches have identified novel analogs with enhanced potency and reduced side effects, paving the way for more effective treatments.
The pharmaceutical industry has taken note of the potential of 8-Oxa-2-azaspiro[4.5]decane, leading to several ongoing clinical trials aimed at evaluating its efficacy in treating neurological disorders. Preliminary results from these trials are promising, suggesting that this compound may offer significant advantages over existing therapies. The spirocyclic structure's stability under physiological conditions ensures prolonged activity, which could translate into fewer dosing intervals and improved patient compliance.
From a chemical biology perspective, 8-Oxa-2-azaspiro[4.5]decane provides insights into the design of bioactive molecules with complex architectures. Its spirocyclic core serves as a template for understanding how structural features influence biological interactions at the molecular level. This knowledge is crucial for developing next-generation drugs that are both highly effective and well-tolerated.
The environmental impact of synthesizing 8-Oxa-2-azaspiro[4.5]decane has also been considered in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and minimizing energy consumption. These efforts align with broader industry goals to produce pharmaceuticals in an environmentally responsible manner.
In conclusion, 8-Oxa-2-azaspiro[4.5]decane represents a significant breakthrough in medicinal chemistry with far-reaching implications for drug development. Its unique structural features, combined with its promising biological activities, make it a cornerstone in the search for new treatments for neurological disorders. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of pharmacology.
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